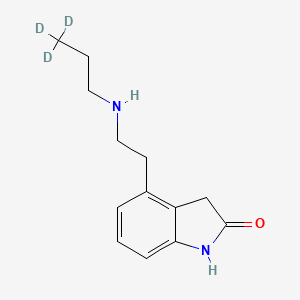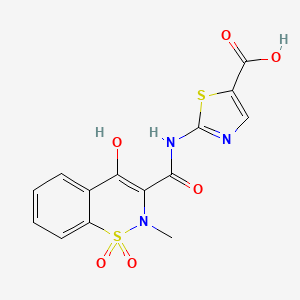
N-Despropyl Ropinirole-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Despropyl Ropinirole-d3 (NDR-d3) is an important drug used in laboratory experiments and scientific research. It is a synthetic compound that is used to study the biochemical and physiological effects of dopamine receptor agonists. NDR-d3 is a derivative of the dopamine receptor agonist, ropinirole. It has been used in scientific research for many years, with the aim of understanding the mechanism of action of dopamine agonists and their effects on the body.
科学的研究の応用
N-Despropyl Ropinirole-d3 is used in scientific research to study the biochemical and physiological effects of dopamine receptor agonists. It has been used to study the effects of dopamine agonists on the brain, including their effects on neurotransmission, behavior, and cognition. N-Despropyl Ropinirole-d3 has also been used to study the effects of dopamine agonists on the cardiovascular system, including their effects on blood pressure and heart rate. Additionally, N-Despropyl Ropinirole-d3 has been used to study the effects of dopamine agonists on the endocrine system, including their effects on hormone production and metabolism.
作用機序
N-Despropyl Ropinirole-d3 is a dopamine receptor agonist, which means that it binds to and activates dopamine receptors in the body. When N-Despropyl Ropinirole-d3 binds to a dopamine receptor, it causes the receptor to become activated. This activation leads to a cascade of biochemical and physiological effects, including the release of neurotransmitters and hormones, which can then lead to changes in behavior and cognition.
Biochemical and Physiological Effects
N-Despropyl Ropinirole-d3 has been shown to have a variety of biochemical and physiological effects. It has been shown to affect neurotransmission, behavior, and cognition. It has also been shown to affect the cardiovascular system, including its effects on blood pressure and heart rate. Additionally, N-Despropyl Ropinirole-d3 has been shown to affect the endocrine system, including its effects on hormone production and metabolism.
実験室実験の利点と制限
N-Despropyl Ropinirole-d3 has several advantages for use in laboratory experiments. It is a synthetic compound, which means that it is easy to prepare and is not subject to the same regulatory restrictions as other drugs. Additionally, N-Despropyl Ropinirole-d3 is relatively stable, which makes it ideal for long-term experiments. However, N-Despropyl Ropinirole-d3 does have some limitations. It is not as potent as other dopamine receptor agonists, which means that it may not be suitable for experiments that require a high degree of potency. Additionally, N-Despropyl Ropinirole-d3 is not as selective as other dopamine agonists, which means that it may produce off-target effects.
将来の方向性
There are several potential future directions for the use of N-Despropyl Ropinirole-d3 in scientific research. One potential direction is to further study the effects of N-Despropyl Ropinirole-d3 on the cardiovascular system. Additionally, N-Despropyl Ropinirole-d3 could be used to study the effects of dopamine agonists on other systems, such as the immune system and the digestive system. N-Despropyl Ropinirole-d3 could also be used to study the long-term effects of dopamine agonists on the body, as well as the effects of different doses of N-Despropyl Ropinirole-d3. Finally, N-Despropyl Ropinirole-d3 could be used to study the effects of dopamine agonists on various diseases, such as Parkinson’s disease and schizophrenia.
合成法
N-Despropyl Ropinirole-d3 is synthesized by a process called N-alkylation. This involves the reaction of a primary amine with an alkyl halide in the presence of a strong base. This reaction produces an N-alkylated product, which is then purified and characterized by spectroscopy and chromatography. N-Despropyl Ropinirole-d3 can also be synthesized by a process called N-despropylation. This involves the reaction of an alkyl halide with a primary amine in the presence of a strong base. The reaction produces an N-despropylated product, which is then purified and characterized by spectroscopy and chromatography.
特性
IUPAC Name |
4-[2-(3,3,3-trideuteriopropylamino)ethyl]-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-2-7-14-8-6-10-4-3-5-12-11(10)9-13(16)15-12/h3-5,14H,2,6-9H2,1H3,(H,15,16)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDWFHAQOZYATG-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCC1=C2CC(=O)NC2=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCNCCC1=C2CC(=O)NC2=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-((Benzo[d]thiazol-2-ylmethyl)amino)propanenitrile](/img/structure/B562545.png)




![rel-(2R,3R)-6-[alpha-(2-Ethoxy-d5-phenoxy)benzyl]morpholin-3-one](/img/structure/B562554.png)



